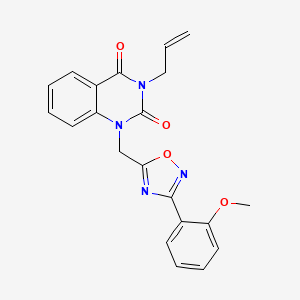

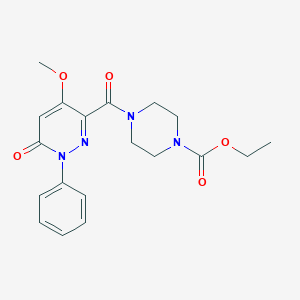

3-烯丙基-1-((3-(2-甲氧苯基)-1,2,4-恶二唑-5-基)甲基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

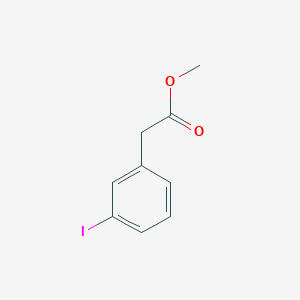

Quinazoline-2,4-diones are a class of compounds that have garnered interest due to their diverse pharmacological properties. The compound "3-allyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4-dione, which is not directly mentioned in the provided papers but can be related to the general class of compounds studied within these papers .

Synthesis Analysis

The synthesis of quinazoline-2,4-dione derivatives often involves the reaction of 2-aminobenzohydrazides with various reagents. For instance, the reaction with Schiff bases in methanol followed by KMnO4 oxidation can lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles . Although the specific compound is not synthesized in these studies, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinazoline-2,4-diones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of substituents on the quinazoline nucleus can significantly affect the compound's properties and reactivity. For example, the introduction of a 2-methoxyphenyl group as seen in the compound of interest could influence the electronic distribution and steric hindrance, which in turn could affect its biological activity .

Chemical Reactions Analysis

Quinazoline-2,4-diones can undergo various chemical reactions. For example, they can react with phosphorous pentachloride or phosphoryl chloride to yield chloroquinazoline derivatives, which can further react with amines to give amino derivatives . Additionally, photoinduced single electron transfer on related 5-aryl-1,2,4-oxadiazoles can lead to the formation of quinazolin-4-ones, indicating that the oxadiazole moiety in the compound of interest may also undergo similar photochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-2,4-diones are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect their solubility, melting point, and stability. For instance, the introduction of a methoxy group can increase the electron density on the aromatic ring, potentially affecting the compound's reactivity and interaction with biological targets . The biotransformation of quinazoline derivatives in biological systems can lead to the formation of various metabolites, as seen with 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione, which undergoes S-methylation, sulfoxidation, and ring-hydroxylation .

科学研究应用

合成方法和化学转化

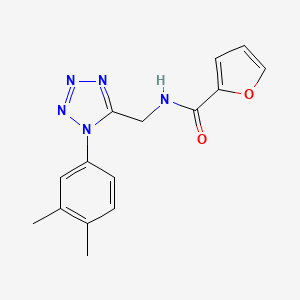

研究探索了与“3-烯丙基-1-((3-(2-甲氧苯基)-1,2,4-恶二唑-5-基)甲基)喹唑啉-2,4(1H,3H)-二酮”结构相关的化合物的各种合成技术和化学转化。例如,Ukrainets 等人(2011 年)研究了 1-烯丙基-3-(2-羟乙基)-1H,3H-喹唑啉-2,4-二酮的溴化,展示了烷基化和随后的溴化如何应用于类似化合物 (Ukrainets, Mospanova, Turov, & Parshykov, 2011)。Piggott 和 Wege(2003 年)的另一项研究合成了涉及环化和溴化步骤的衍生物,展示了可能适用于“3-烯丙基-1-((3-(2-甲氧苯基)-1,2,4-恶二唑-5-基)甲基)喹唑啉-2,4(1H,3H)-二酮”合成的合成策略 (Piggott & Wege, 2003)。

生物活性及应用

研究还集中在喹唑啉衍生物的生物活性上。例如,对环状 GMP 磷酸二酯酶抑制剂的研究强调了喹唑啉衍生物上取代模式对于实现有效抑制活性的重要性,表明结构相关化合物具有潜在的药理应用 (Takase 等人,1994 年)。Wang 等人(2014 年)合成了含三酮的喹唑啉-2,4-二酮衍生物并评估了它们的除草活性,表明相关喹唑啉衍生物具有农业应用潜力 (Wang 等人,2014 年)。

药理特性

对喹唑啉衍生物的进一步研究揭示了广泛的药理特性。Rivero 等人(2004 年)从墨西哥芸香属植物中合成了喹唑啉-2,4-二酮生物碱及其类似物,探索了它们的药理相关性,并深入了解了这些化合物可能表现出的多种生物活性 (Rivero, Espinoza, & Somanathan, 2004)。

属性

IUPAC Name |

1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-3-12-24-20(26)14-8-4-6-10-16(14)25(21(24)27)13-18-22-19(23-29-18)15-9-5-7-11-17(15)28-2/h3-11H,1,12-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMKDFXXDKRAKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(4-methoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)

![5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)

![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)

![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)

![5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2530448.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)